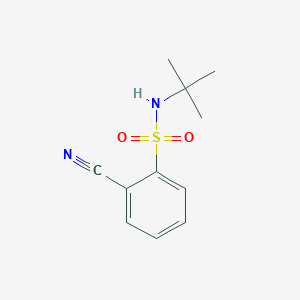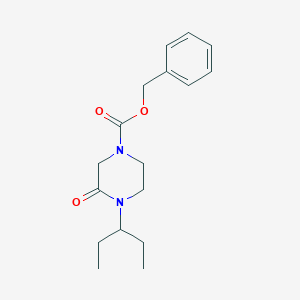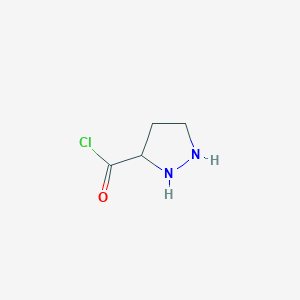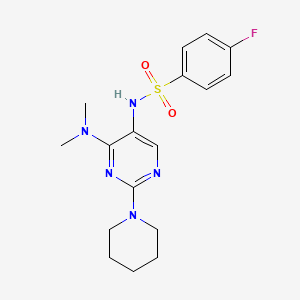![molecular formula C15H30NO5P B14129886 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, diethoxyphosphorylmethyl group, and a 2-methylprop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of tert-butylamine with diethyl phosphite to form the diethoxyphosphorylmethyl intermediate. This intermediate is then reacted with 2-methylprop-2-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butylamino)ethyl methacrylate: Similar in structure but lacks the diethoxyphosphorylmethyl group.
Tert-butyl 2-diethoxyphosphoryl acetate: Contains a similar diethoxyphosphorylmethyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate lies in its combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H30NO5P |
|---|---|
Peso molecular |
335.38 g/mol |
Nombre IUPAC |
2-[tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H30NO5P/c1-8-20-22(18,21-9-2)12-16(15(5,6)7)10-11-19-14(17)13(3)4/h3,8-12H2,1-2,4-7H3 |
Clave InChI |
NQPGVLLYKFCPOY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CN(CCOC(=O)C(=C)C)C(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)



![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)






